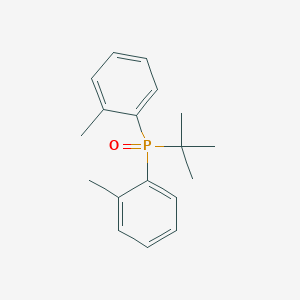
Phosphine oxide, (1,1-dimethylethyl)bis(2-methylphenyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of phosphine oxide, (1,1-dimethylethyl)bis(2-methylphenyl)- typically involves the reaction of corresponding chlorophosphines with Grignard reagents. For example, the interaction of Grignard organomagnesium reagents with chlorophosphines can yield the desired phosphine oxide . The reaction conditions often include the use of solvents such as diethyl ether and the control of temperature to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain high-purity phosphine oxide.
化学反应分析
Types of Reactions
Phosphine oxide, (1,1-dimethylethyl)bis(2-methylphenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides with higher oxidation states.
Substitution: The compound can participate in substitution reactions where one of the organic groups attached to the phosphorus atom is replaced by another group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, and reducing agents like borane-dimethylsulfide for reduction. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield higher oxidation state phosphine oxides, while reduction reactions will regenerate the original phosphine.
科学研究应用
Phosphine oxide, (1,1-dimethylethyl)bis(2-methylphenyl)- has several scientific research applications:
Biology: The compound’s unique properties make it useful in studying biological systems, particularly in the development of new drugs and therapeutic agents.
作用机制
The mechanism of action of phosphine oxide, (1,1-dimethylethyl)bis(2-methylphenyl)- involves its ability to generate reactive species upon light absorption. As a photoinitiator, it undergoes homolytic cleavage after irradiation with visible light, forming radicals that initiate polymerization reactions . This property is particularly useful in photopolymerization processes where the compound helps in the crosslinking of monomers and oligomers.
相似化合物的比较
Phosphine oxide, (1,1-dimethylethyl)bis(2-methylphenyl)- can be compared with other similar compounds such as:
Bis(2,4,6-trimethylbenzoyl)phenylphosphine oxide: This compound is also used as a photoinitiator but has different absorption properties and reactivity.
1,2-Bis(2,6-dimethylphenylphosphino)ethane: This compound is used as a ligand in organometallic chemistry and has different steric and electronic properties.
The uniqueness of phosphine oxide, (1,1-dimethylethyl)bis(2-methylphenyl)- lies in its specific structure, which imparts distinct reactivity and stability, making it suitable for various specialized applications.
属性
CAS 编号 |
918962-28-4 |
|---|---|
分子式 |
C18H23OP |
分子量 |
286.3 g/mol |
IUPAC 名称 |
1-[tert-butyl-(2-methylphenyl)phosphoryl]-2-methylbenzene |
InChI |
InChI=1S/C18H23OP/c1-14-10-6-8-12-16(14)20(19,18(3,4)5)17-13-9-7-11-15(17)2/h6-13H,1-5H3 |
InChI 键 |
JHEMOARNZYBGES-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=CC=C1P(=O)(C2=CC=CC=C2C)C(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![7-Bromo-1-(3-ethoxy-propyl)-2-methyl-5-(2-naphthalen-2-yl-2-oxo-ethyl)-1H-imidazo[4,5-c]pyridin-5-ium](/img/structure/B12627285.png)
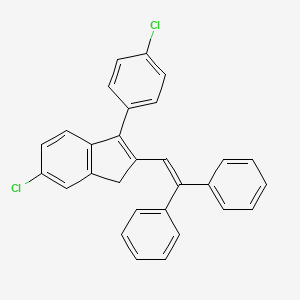
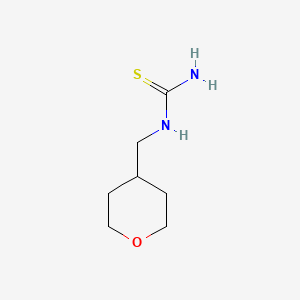
![1-[[(2S,4S)-4-azidopyrrolidin-2-yl]methyl]-4-phenyltriazole](/img/structure/B12627295.png)
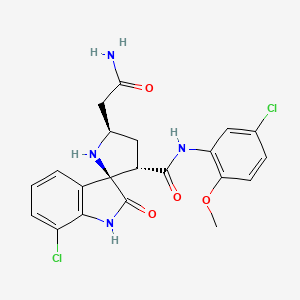
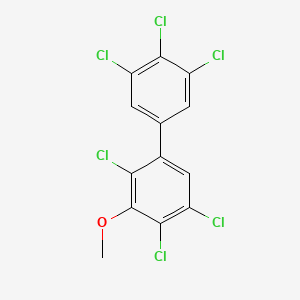
![3-{4-[([1,1'-Biphenyl]-2-yl)methyl]piperazin-1-yl}pyrazine-2-carbonitrile](/img/structure/B12627311.png)
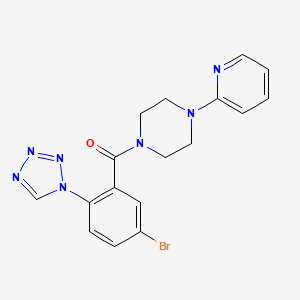
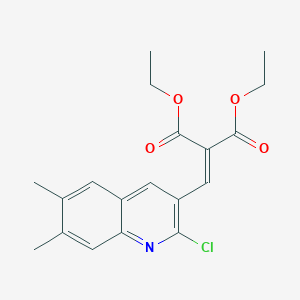
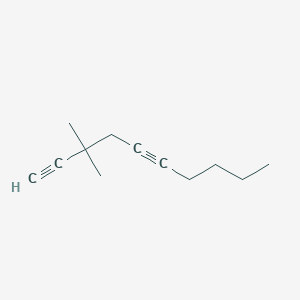

![2-[(14,14-Dimethyl-13-oxa-10-thia-3,5,6,8-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaen-4-yl)oxy]-1-morpholin-4-ylethanone](/img/structure/B12627335.png)


